![molecular formula C11H12BrClN2O B3060078 1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride CAS No. 1609407-95-5](/img/structure/B3060078.png)
1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Übersicht
Beschreibung
“1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride” is a chemical compound with the CAS Number: 1609407-95-5 . It has a molecular weight of 303.59 and its IUPAC name is 2-bromophenyl 2- (1H-imidazol-1-yl)ethyl ether hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride” is 1S/C11H11BrN2O.ClH/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride” is a solid at room temperature . It has a molecular weight of 303.59 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
1H-imidazoles, including variants similar to 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride, have been synthesized and evaluated for their biological activities. For example, research by Wiglenda et al. (2005) involved the synthesis of 1H-imidazoles and testing their biological activity in vitro, revealing a clear structure-activity relationship. Specific 1H-imidazoles demonstrated hormonal activity in estrogen receptor positive cells and strong inhibitory effects on cyclooxygenase enzymes, suggesting a mode of action that interferes with the arachidonic acid cascade (Wiglenda et al., 2005).
Inhibitory Activity Against Neuronal Nitric Oxide Synthase
Salerno et al. (1999) synthesized a series of 1-[(aryloxy)alkyl]-1H-imidazoles, which were tested for inhibitory activity against the three isoforms of nitric oxide synthase. Some of these compounds, including close analogs of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole, showed selective inhibitory activity against the neuronal isoform, making them interesting for their selectivity (Salerno et al., 1999).
Synthesis and Antifungal Activity
The synthesis and evaluation of antifungal activity of various 1H-imidazole derivatives have also been explored. For instance, Chevreuil et al. (2008) synthesized new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazole compounds and evaluated their antifungal activity against several Candida species, providing insights into potential antifungal applications of similar 1H-imidazole compounds (Chevreuil et al., 2008).
Organogels and Drug Entrapment
1H-imidazole amphiphiles, which could be structurally related to 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride, have been synthesized and used to form organogels. Seo and Chang (2005) synthesized linear 1H-imidazole amphiphiles that self-assembled into a fibrous aggregate, which was capable of trapping hydrophilic drugs such as antibiotics. This suggests potential applications in drug delivery systems (Seo and Chang, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVSKMLODHYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride | |
CAS RN |
1609407-95-5 | |
| Record name | 1H-Imidazole, 1-[2-(2-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)
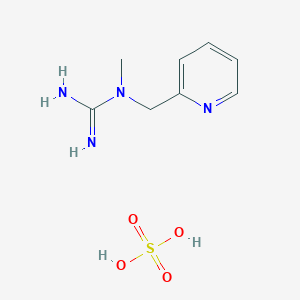
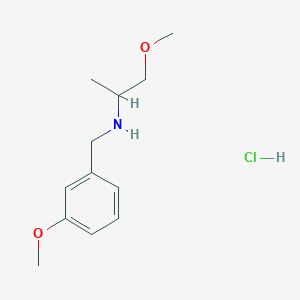
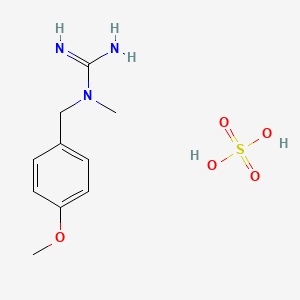
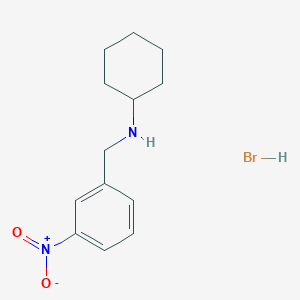
![1-Cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone-carbonic acid (1:1)](/img/structure/B3060002.png)

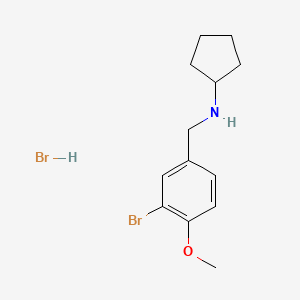
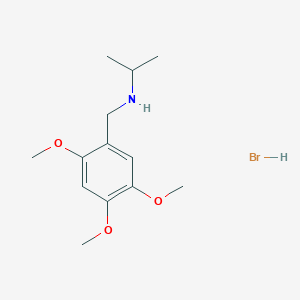
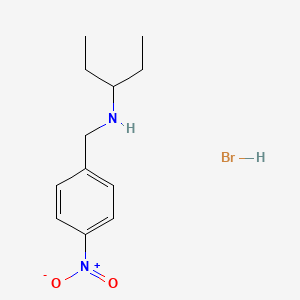
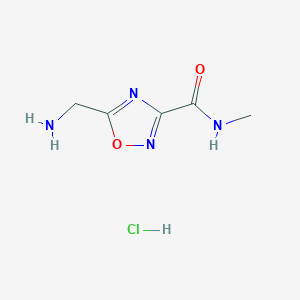
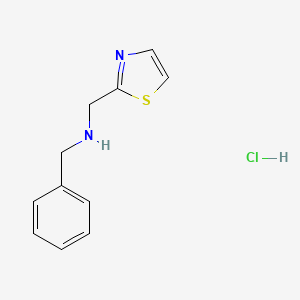
![4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060015.png)
